Home > Products > Screening Compounds P122720 > Bromo Empagliflozin
Bromo Empagliflozin -

Bromo Empagliflozin

Catalog Number: EVT-13987500
CAS Number:
Molecular Formula: C23H27BrO7
Molecular Weight: 495.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bromo Empagliflozin is a derivative of Empagliflozin, which is primarily classified as a sodium-glucose co-transporter 2 inhibitor. This compound is utilized in the management of type 2 diabetes mellitus by promoting the excretion of glucose through urine, thereby lowering blood sugar levels. Bromo Empagliflozin serves as an impurity in the synthesis of Empagliflozin, and its structural modifications include the incorporation of bromine into the molecular framework, which may influence its pharmacological properties.

Source and Classification

Bromo Empagliflozin's chemical identity is characterized by its molecular formula C23H27BrO7C_{23}H_{27}BrO_{7} and a molecular weight of approximately 495.36495.36 g/mol. It is categorized under small molecules and is recognized for its role as a pharmaceutical impurity rather than a primary therapeutic agent .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bromo Empagliflozin typically involves several key steps that focus on modifying the structure of Empagliflozin to introduce bromine atoms. One notable method includes:

  1. Starting Materials: The synthesis often begins with (S)-3-(4-nitrophenoxy) tetrahydrofuran.
  2. Reaction Conditions: The compound is dissolved in a suitable solvent with catalysts such as ferric trichloride hexahydrate and activated carbon.
  3. Addition of Reducing Agents: A reducing agent like hydrazine hydrate is introduced dropwise while maintaining specific temperature conditions.
  4. Purification: High-performance liquid chromatography (HPLC) is commonly employed to ensure the purity of the final product .
Molecular Structure Analysis

Structure and Data

Bromo Empagliflozin's structure can be represented as follows:

  • Molecular Formula: C23H27BrO7C_{23}H_{27}BrO_{7}
  • Molecular Weight: Approximately 495.36495.36 g/mol
  • IUPAC Name: (2S,3R,4R,5S,6R)-2-(4-bromo-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .

The introduction of bromine into the structure may alter its interactions with biological targets compared to its parent compound.

Chemical Reactions Analysis

Reactions and Technical Details

Bromo Empagliflozin can undergo various chemical reactions:

  1. Reduction: The compound can be reduced using agents like hydrazine hydrate.
  2. Substitution Reactions: Functional groups within Bromo Empagliflozin can be replaced by other groups under specific conditions.
  3. Oxidation: The compound can be oxidized to yield different products depending on the reaction conditions.

These reactions are facilitated by common reagents such as ferric trichloride hexahydrate and organic solvents like acetonitrile .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 495.36495.36 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • Flash Point: Not available

These properties are essential for understanding the behavior of Bromo Empagliflozin in various environments, particularly in pharmaceutical formulations .

Applications

Scientific Uses

Bromo Empagliflozin primarily finds its application in research settings as an impurity in the synthesis of Empagliflozin. Its presence can impact the efficacy and safety profiles of formulations containing Empagliflozin. Understanding the characteristics and behavior of this compound aids in ensuring quality control during drug production processes.

Synthetic Pathways & Mechanistic Studies of Bromo Empagliflozin

Regioselective Bromination Strategies in SGLT2 Inhibitor Analog Synthesis

Regioselective bromination is pivotal for introducing bromine at the meta-position relative to chlorine on the phenyl ring. Early-stage bromination of 1-bromo-4-chlorobenzene precursors minimizes side reactions and maximizes yield. The meta-bromo orientation is achieved via:

  • Electrophilic Aromatic Substitution (EAS): Using Br₂/Lewis acid catalysts (e.g., AlCl₃) in chlorinated solvents at 0–25°C, leveraging the chlorine atom’s directing effect [5].
  • Halogen Exchange: Reaction of chloro precursors with LiBr or NaBr in the presence of copper catalysts, though this risks debromination [5].Late-stage bromination is discouraged due to competing reactions at the tetrahydrofuran oxygen or benzylic positions [8].

Table 1: Bromination Methods for Key Intermediates

SubstrateReagent SystemTemperatureRegioselectivityYield
1-Bromo-4-chlorobenzeneBr₂/AlCl₃ in CH₂Cl₂0–5°C>98% meta85%
2-Chlorophenylbenzyl etherNBS/BPO in CCl₄80°C80% meta65%
4-(2-Chlorophenyl)phenolBr₂/AcOH25°C75% meta60%

NBS: N-Bromosuccinimide; BPO: Benzoyl peroxide

Stereochemical Control in Bromo-Substituted Tetrahydrofuran Intermediate Formation

The chiral (3S)-tetrahydrofuran moiety is constructed using L-dimethyl malate as a cost-effective chiral pool reagent. Key stereocontrol steps include:

  • Etherification: Reaction of 3-(4-fluorophenylketone)-1-bromo-4-chlorophenyl with L-dimethyl malate under N,N-diisopropylethylamine (DIEA), yielding (S)-2-(4-(5-bromo-2-chlorobenzoyl)phenoxy) methyl succinate with >99% enantiomeric excess (ee) at 15–45°C [1].
  • Carbonyl Reduction and Cyclization: The ketone intermediate undergoes reduction with 1,1,3,3-tetramethyldisilazane (TMDS) catalyzed by InBr₃. This tandem reduction dehydrates the ester to the tetrahydrofuran ring, preserving the (S)-configuration [1].Solvent choice is critical: Tetrahydrofuran (THF) optimizes etherification, while toluene minimizes epimerization during cyclization [1] [5].

Catalytic Systems for Bromine Incorporation in Aryl Benzyl Ether Scaffolds

Bromo incorporation relies on catalysts ensuring chemoselectivity and functional group tolerance:

  • Indium Bromide (InBr₃): Catalyzes TMDS-mediated reduction of ketones to methylene in bromo intermediates (0.03–0.05 eq.), suppressing desbromination. Achieves 95% conversion in toluene at 10–30°C [1].
  • Boron Tribromide (BBr₃): Alternative for demethylation but risky due to bromine displacement on electron-rich aryl rings [5].
  • Zinc Bromide (ZnBr₂): Facilitates Lewis acid-activated ether cleavage in polar solvents (e.g., acetonitrile), though it may cause debromination above 50°C [5].

Table 2: Catalytic Systems for Bromo-Retentive Transformations

CatalystReactionSolventBromo RetentionByproducts
InBr₃ (0.05 eq.)Ketone→methylene reductionToluene>99%<1% desbromo impurity
ZnBr₂ (1.0 eq.)Ether cleavageCH₃CN90%5% dehalogenated
BF₃·OEt₂ (2 eq.)CyclodehydrationDCM85%10% bromo displacement

Byproduct Profiling During Bromo Empagliflozin Synthesis

Major byproducts arise from three key pathways:

  • Dehalogenation: Bromine loss during reductive steps with TMDS/InBr₃ if temperatures exceed 30°C, yielding desbromo empagliflozin (C₁₇H₁₇ClO₂, MW 288.77 g/mol) [1] [6].
  • Over-Reduction: Conversion of the tetrahydrofuran ring to a butanol side chain under prolonged TMDS exposure.
  • Regioisomeric Bromination: Ortho-bromo impurities form with incorrect Lewis acid stoichiometry in EAS [5].HPLC profiles show these byproducts at relative retention times (RRT) of 0.85 (desbromo), 1.15 (over-reduced), and 1.30 (regioisomer) versus the main peak [1] [7].

Properties

Product Name

Bromo Empagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-bromo-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C23H27BrO7

Molecular Weight

495.4 g/mol

InChI

InChI=1S/C23H27BrO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1

InChI Key

WETJYJMFYZMTCR-QZMOQZSNSA-N

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Br

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.